molecular formula C18H22N2O3 B6986093 N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]-4-naphthalen-1-yloxybutanamide

N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]-4-naphthalen-1-yloxybutanamide

Cat. No.: B6986093
M. Wt: 314.4 g/mol
InChI Key: MBSOBIPBNMJDEU-JKSUJKDBSA-N
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Description

N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]-4-naphthalen-1-yloxybutanamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a pyrrolidine ring, a naphthalene moiety, and a butanamide linkage, making it a unique structure with diverse chemical properties.

Properties

IUPAC Name

N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]-4-naphthalen-1-yloxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c21-16-12-19-11-15(16)20-18(22)9-4-10-23-17-8-3-6-13-5-1-2-7-14(13)17/h1-3,5-8,15-16,19,21H,4,9-12H2,(H,20,22)/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSOBIPBNMJDEU-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)NC(=O)CCCOC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CN1)O)NC(=O)CCCOC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]-4-naphthalen-1-yloxybutanamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of a suitable naphthalene derivative with a butanamide precursor under controlled conditions. The hydroxyl group is introduced through selective oxidation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA) or similar oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]-4-naphthalen-1-yloxybutanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents like bromine (Br2), nitrating agents like nitric acid (HNO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]-4-naphthalen-1-yloxybutanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]-4-naphthalen-1-yloxybutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]-4-naphthalen-1-yloxybutanamide shares structural similarities with other pyrrolidine and naphthalene derivatives.
  • Compounds like this compound and its analogs are often compared for their chemical reactivity and biological activity.

Uniqueness

The unique combination of the pyrrolidine ring, naphthalene moiety, and butanamide linkage in this compound distinguishes it from other compounds

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